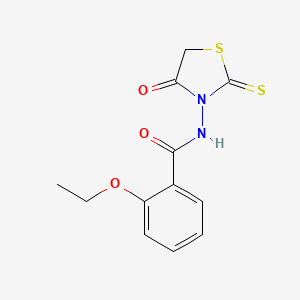
2-ethoxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHOXY-N~1~-(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)BENZAMIDE is a complex organic compound that belongs to the class of thiazolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 2-ETHOXY-N~1~-(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)BENZAMIDE typically involves a multi-step process. One common method includes the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable catalyst to form the thiazolidine ring. The final step involves the acylation of the thiazolidine derivative with benzoyl chloride to yield the target compound .
Chemical Reactions Analysis
2-ETHOXY-N~1~-(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers.
Scientific Research Applications
2-ETHOXY-N~1~-(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N~1~-(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
2-ETHOXY-N~1~-(4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL)BENZAMIDE is unique compared to other thiazolidine derivatives due to its specific substituents and their positions on the thiazolidine ring. Similar compounds include:
N-(5-(2-ETHOXYBENZYLIDENE)4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL)-2-METHYLBENZAMIDE: This compound has a similar core structure but different substituents, leading to variations in its biological activity.
4-OXO-2-THIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOHYDRAZIDE: Another thiazolidine derivative with different substituents and biological properties.
Properties
Molecular Formula |
C12H12N2O3S2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-ethoxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide |
InChI |
InChI=1S/C12H12N2O3S2/c1-2-17-9-6-4-3-5-8(9)11(16)13-14-10(15)7-19-12(14)18/h3-6H,2,7H2,1H3,(H,13,16) |
InChI Key |
VZFBKQCUAXTUDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN2C(=O)CSC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



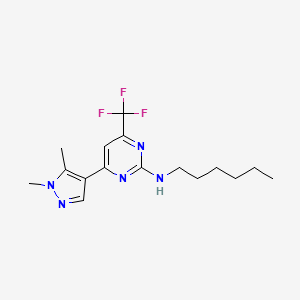
![(5-{(Z)-[1-(3-methoxypropyl)-5-oxo-2-sulfanyl-1,5-dihydro-4H-imidazol-4-ylidene]methyl}furan-2-yl)methyl acetate](/img/structure/B10931925.png)
![6-cyclopropyl-3-(3-methoxyphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10931930.png)
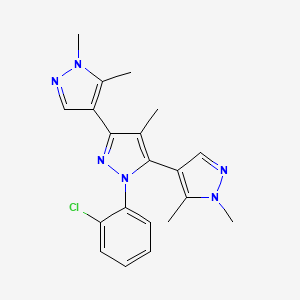
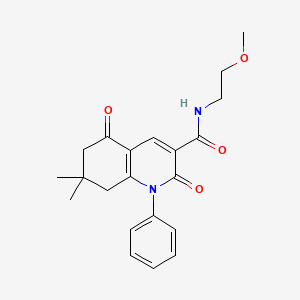
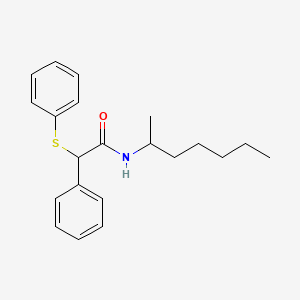

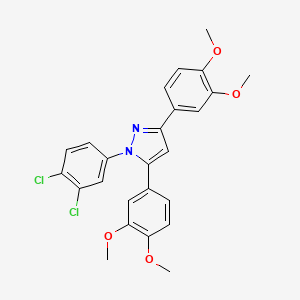
![(4-benzylpiperazin-1-yl)[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10931962.png)

![N,1-diethyl-3-methyl-6-(4-methylphenyl)-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931969.png)
![3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B10931986.png)
![N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10931992.png)
